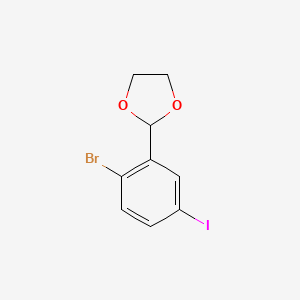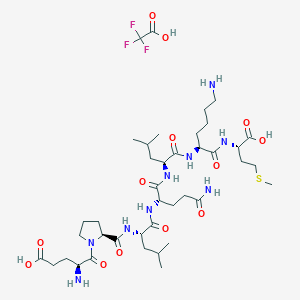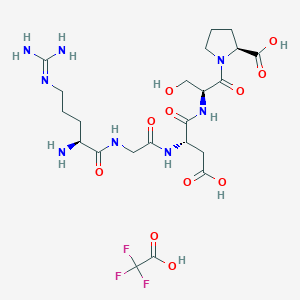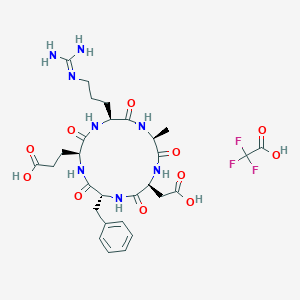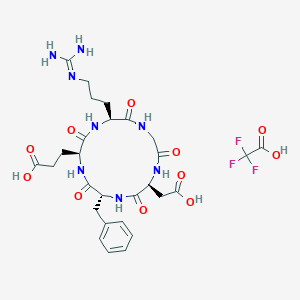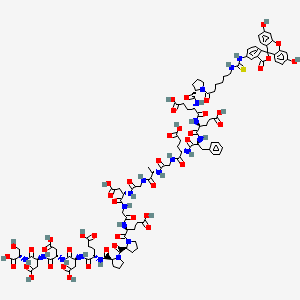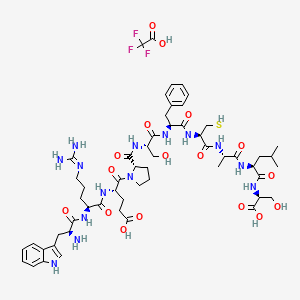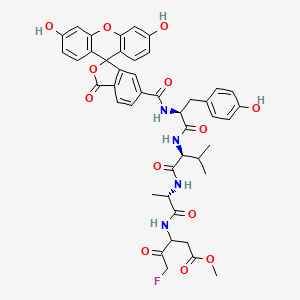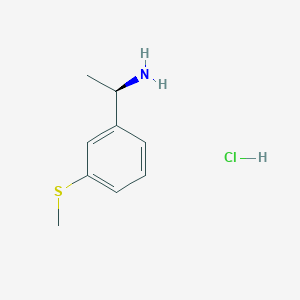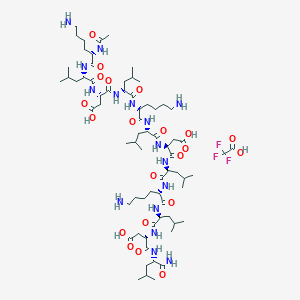
Fmoc-L-Lys(DMACA)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Lys(DMACA)-OH is a derivative of the amino acid lysine. It is a water-soluble, white crystalline powder that is used in synthetic organic chemistry for the synthesis of peptides and peptidomimetics. Fmoc-L-Lys(DMACA)-OH is an important tool for biochemists and pharmaceutical researchers. It is used in the synthesis of peptides and peptidomimetics and is an important intermediate in the production of novel peptide-based drugs.
Applications De Recherche Scientifique
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. It is used in peptide synthesis and as an intermediate in the production of peptide-based drugs. It is also used in the study of protein-protein interactions and in the development of novel therapeutic agents. It is also used in the study of enzyme inhibition and in the development of novel enzyme inhibitors.
Mécanisme D'action
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, however, it is believed to act as a linker molecule in the formation of peptides and peptidomimetics. It is also believed to be involved in the formation of protein-protein interactions and in the development of novel therapeutic agents.
Biochemical and Physiological Effects
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its biochemical and physiological effects are not fully understood, however, it is believed to be involved in the formation of peptides and peptidomimetics, protein-protein interactions, and the development of novel therapeutic agents. It is also believed to be involved in the inhibition of enzymes and in the development of novel enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-L-Lys(DMACA)-OH has several advantages and limitations when used in lab experiments. The advantages include its stability in aqueous solutions, its ability to be used in a variety of chemical reactions, and its low cost. The limitations include its low solubility in organic solvents, its susceptibility to hydrolysis, and its potential to form insoluble polymers.
Orientations Futures
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that has a variety of potential future applications. These include its potential use in the development of novel peptide-based drugs, its potential use in the study of protein-protein interactions, its potential use in the development of novel enzyme inhibitors, its potential use in the development of novel therapeutic agents, and its potential use in the study of enzyme inhibition. Additionally, the molecule can be used in the development of novel peptide-based drugs and in the study of protein-protein interactions. Furthermore, the molecule can be used in the development of novel therapeutic agents and in the study of enzyme inhibition. Finally, the molecule can be used in the development of novel enzyme inhibitors and in the study of enzyme inhibition.
Méthodes De Synthèse
Fmoc-L-Lys(DMACA)-OH is synthesized from the amino acid lysine. The synthesis involves the reaction of lysine with a protected form of DMACA. The protected form of DMACA is reacted with lysine in the presence of a base and a catalyst. The reaction yields Fmoc-L-Lys(DMACA)-OH as the product.
Propriétés
IUPAC Name |
(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIXMIVPQTMAT-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(DMACA)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

